![molecular formula C11H16N2O2 B7360545 3-[(1-Cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione](/img/structure/B7360545.png)
3-[(1-Cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-Cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It has been widely used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes.
Mecanismo De Acción
3-[(1-Cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione acts as a competitive antagonist of mGluR1, blocking the binding of glutamate to the receptor and inhibiting its downstream signaling pathways. This leads to a decrease in the release of excitatory neurotransmitters and a reduction in neuronal activity.
Biochemical and Physiological Effects:
3-[(1-Cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione has been shown to have a range of biochemical and physiological effects, including the modulation of pain perception, anxiety, and depression. It has also been found to affect the release of various neurotransmitters, including glutamate, GABA, and dopamine, and to affect synaptic plasticity and neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[(1-Cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione in lab experiments is its selectivity for mGluR1, which allows for the investigation of the specific role of this receptor subtype in various physiological and pathological processes. However, one limitation is that it may not accurately reflect the complex interactions between different neurotransmitter systems in vivo.
Direcciones Futuras
There are many potential future directions for research involving 3-[(1-Cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione, including the investigation of its role in neurodegenerative diseases such as Alzheimer's and Parkinson's, the development of more selective and potent mGluR1 antagonists, and the exploration of its potential therapeutic applications in various psychiatric and neurological disorders. Additionally, further studies are needed to elucidate the complex interactions between different neurotransmitter systems and the role of mGluR1 in these processes.
Métodos De Síntesis
3-[(1-Cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione can be synthesized through a multi-step process involving the reaction of cyclopropylcyclopropane with sodium hydride, followed by the reaction with methyl 2-bromoacetate and imidazole. The final product is obtained after purification through column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
3-[(1-Cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione has been extensively used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes, including pain, anxiety, depression, addiction, and neurodegenerative diseases. It has been found to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine, and to affect synaptic plasticity and neuronal excitability.
Propiedades
IUPAC Name |
3-[(1-cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-12-6-9(14)13(10(12)15)7-11(4-5-11)8-2-3-8/h8H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQQFPGMWKWLQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=O)CC2(CC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-ylmethyl)oxetan-3-yl]methanol](/img/structure/B7360463.png)
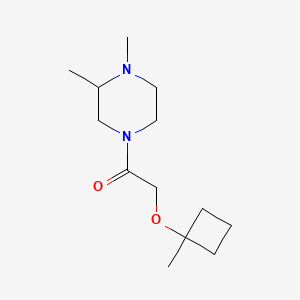
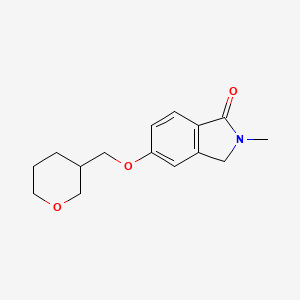
![N-methyl-N-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxolan-3-amine](/img/structure/B7360496.png)
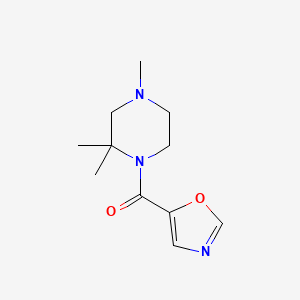
![3-Ethyl-5-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7360513.png)

![3-[Cyclopropyl-(2-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7360524.png)
![6-(1H-indol-4-yl)-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-5,7-dione](/img/structure/B7360531.png)
![(5S)-5-tert-butyl-3-[(3-methyloxetan-3-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7360541.png)
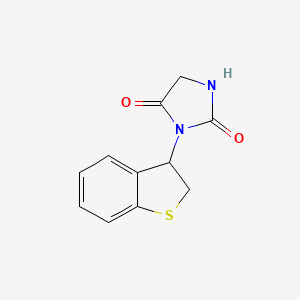
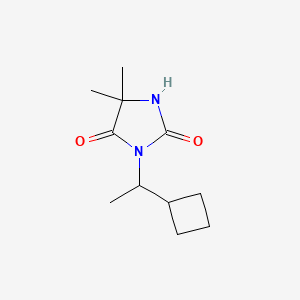

![N-(1,3-oxazol-4-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B7360571.png)